molecular formula C6H7N3O B1320258 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine CAS No. 88513-35-3

5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Cat. No. B1320258
CAS RN: 88513-35-3
M. Wt: 137.14 g/mol
InChI Key: GKTQSMMWWKODFZ-UHFFFAOYSA-N
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Description

5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is a chemical compound that belongs to the class of dihydropyrimidines. It is characterized by a fused ring structure that combines a pyrimidine ring with a furan moiety. This structural motif is of interest due to its potential biological activity and its presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in several studies. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductases was achieved through reductive amination and nucleophilic displacement reactions . Similarly, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones was accomplished using a consecutive method involving an aza-Wittig reaction followed by a reaction with various amines . These methods highlight the versatility of pyrimidine chemistry and the potential for synthesizing a wide range of substituted derivatives, including those with a furo[2,3-d]pyrimidin-2-amine structure.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of substituents on the pyrimidine ring can significantly affect the compound's properties and interactions with biological targets. For example, the introduction of a pyrrole substituent was found to influence the interaction with dihydrofolate reductase . The molecular modeling of these compounds can provide insights into their potential binding modes and structure-activity relationships.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions that allow for the introduction of different functional groups. The reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with chalcones led to the formation of pyrido[2,3-d]pyrimidine systems, demonstrating the reactivity of the amino group in nucleophilic addition reactions . Additionally, the synthesis of 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involved a cyclization reaction with an intramolecular amide addition , showcasing the potential for constructing complex pyrimidine-containing frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the lipophilicity of the compounds can affect their cell penetration and, consequently, their biological activity. Compounds with higher calculated log P values were correlated with better cell penetration, as seen in the study of dihydrofolate reductase inhibitors . The introduction of various substituents can also modify the compounds' solubility, stability, and reactivity, which are important factors in drug design and development.

Scientific Research Applications

Synthesis and Derivative Formation

  • Efficient Synthesis Techniques : The compound 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is synthesized through methods such as microwave irradiation, showing the compound's versatility in chemical reactions (Han et al., 2010). Additionally, novel synthesis routes have been explored using various amines and aldehydes (Xiang et al., 2011).

Biological and Pharmacological Applications

  • Antihypertensive Activity : Some derivatives of this compound have been evaluated for their antihypertensive activity, particularly in hypertensive rats, indicating potential therapeutic uses (Bennett et al., 1981).
  • Microtubule Targeting in Cancer Therapy : Derivatives of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine have been reported to have potent microtubule depolymerizing activities, making them effective against multidrug-resistant cancer cells. This highlights their potential in cancer treatment (Devambatla et al., 2016).

Chemical and Kinase Inhibition Studies

  • Inhibition of Ser/Thr Kinases : Studies have shown that some derivatives of this compound exhibit potent inhibition of Ser/Thr kinases, which are important in various biological processes (Deau et al., 2013).
  • Fungicidal Activities : Research indicates that certain alkylthiobenzofuro[3,2-d]pyrimidinone derivatives, related to the structure of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine, have exhibited fungicidal activities, suggesting potential applications in agriculture or antifungal therapies (Hu et al., 2010).

Safety And Hazards

The safety information available indicates that 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine may be harmful if swallowed (Hazard Statements H302). It is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6-8-3-4-1-2-10-5(4)9-6/h3H,1-2H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTQSMMWWKODFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC(=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599225
Record name 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

CAS RN

88513-35-3
Record name 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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